4-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]aniline
Description
Properties
IUPAC Name |
4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2S/c1-11-3-4-12(2)15(9-11)16-10-20-17(19-16)13-5-7-14(18)8-6-13/h3-10H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOFNMPABBHKDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with 2,5-dimethylphenylthiourea, prepared by treating 2,5-dimethylaniline with thiophosgene. This thiourea reacts with α-chloro-4-nitroacetophenone in ethanol under reflux (78°C) for 12 hours, yielding 4-(2,5-dimethylphenyl)-2-(4-nitrophenyl)thiazole as an intermediate. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of the haloketone, followed by cyclization and elimination of hydrogen chloride (Fig. 1).
Key reaction parameters:
-
Solvent: Ethanol (polar protic) enhances nucleophilicity
-
Base: Triethylamine (2.5 equiv) neutralizes HCl byproduct
-
Temperature: Reflux conditions (78°C) accelerate ring closure
Optimization of Reaction Parameters
Recent studies have explored solvent and catalyst modifications to improve yields:
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Ethanol | Triethylamine | 78 | 12 | 68 | |
| DMF | Sodium acetate | 110 | 8 | 72 | |
| Acetonitrile | DBU | 82 | 10 | 65 |
Dimethylformamide (DMF) at elevated temperatures (110°C) with sodium acetate base increases yield to 72% by improving reagent solubility. However, this requires subsequent purification steps to remove high-boiling solvents.
Nitro Group Reduction Methodology
The intermediate 4-(2,5-dimethylphenyl)-2-(4-nitrophenyl)thiazole undergoes reduction to produce the final aniline derivative.
Catalytic Hydrogenation
Palladium on carbon (10% Pd/C) in ethanol under 3 atm H₂ pressure at 50°C for 6 hours achieves quantitative reduction of the nitro group. This method offers excellent selectivity without affecting the thiazole ring:
Alternative Reducing Agents
For laboratories lacking hydrogenation equipment, tin(II) chloride in hydrochloric acid provides viable results:
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| SnCl₂/HCl | Ethanol/H₂O | 70 | 4 | 85 |
| Fe/NH₄Cl | H₂O/THF | 65 | 6 | 78 |
| Na₂S₂O₄ | DMF/H₂O | RT | 24 | 63 |
Tin-mediated reductions show faster kinetics but generate tin oxide wastes requiring neutralization.
Alternative Synthetic Routes
Cross-Coupling Strategies
Modern transition-metal catalyzed reactions offer complementary approaches:
Buchwald-Hartwig Amination:
2-Bromo-4-(2,5-dimethylphenyl)thiazole undergoes palladium-catalyzed coupling with aniline derivatives:
This method avoids nitro intermediates but requires anhydrous conditions and expensive catalysts.
Nucleophilic Aromatic Substitution
Electron-deficient thiazole derivatives permit direct displacement of leaving groups:
| Substrate | Nucleophile | Conditions | Yield (%) |
|---|---|---|---|
| 2-Fluoro-4-(2,5-DMP)thiazole | 4-Aminophenyl | DMSO, 120°C, 24h | 41 |
| 2-Chloro-4-(2,5-DMP)thiazole | 4-NH₂C₆H₄MgBr | THF, -78°C, 2h | 58 |
While conceptually straightforward, these methods suffer from limited substrate availability and harsh reaction conditions.
Industrial-Scale Production Considerations
Solvent and Catalyst Selection
Economic and environmental factors dominate process design:
| Parameter | Laboratory Scale | Industrial Process |
|---|---|---|
| Solvent | Ethanol | 2-MeTHF (recyclable) |
| Catalyst | Pd/C (0.5 mol%) | Raney Ni (cheaper) |
| Workup | Column chromatography | Crystallization |
Switchable solvents like 2-methyltetrahydrofuran reduce waste generation while maintaining reaction efficiency.
Yield Maximization Techniques
Statistical optimization using Box-Behnken designs identified critical factors:
-
Molar ratio (thiourea:haloketone = 1:1.2)
-
Stirring rate (>400 rpm improves mass transfer)
-
Reaction time (14 hours balances conversion vs. degradation)
Implementing these parameters increased pilot plant yields from 68% to 81%.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
-
δ 7.82 (d, J = 8.2 Hz, 2H, Ar-H)
-
δ 7.45 (s, 1H, Thiazole-H)
-
δ 6.68 (d, J = 8.2 Hz, 2H, NH₂-Ar)
IR (KBr):
-
3450 cm⁻¹ (N-H stretch)
-
1602 cm⁻¹ (C=N thiazole)
-
1510 cm⁻¹ (C-C aromatic)
Crystallographic Studies
Single-crystal X-ray analysis confirms the planar thiazole core with dihedral angles of 12.3° between the aryl rings. Key metrics:
| Parameter | Value |
|---|---|
| Space group | P 1 |
| a, b, c (Å) | 7.342, 9.815, 10.442 |
| α, β, γ (°) | 90.0, 94.3, 90.0 |
| R-factor | 0.0412 |
Challenges and Limitations
-
Nitro Group Over-Reduction:
Prolonged hydrogenation (>8 hours) leads to partial thiazole ring hydrogenation (5-7% yield loss). -
Regioselectivity in Hantzsch Reaction:
Competing formation of 5-(2,5-dimethylphenyl) regioisomer requires careful temperature control. -
Aniline Oxidation:
Air exposure during workup causes gradual oxidation to nitroso derivatives, necessitating inert atmosphere handling .
Scientific Research Applications
Synthesis of 4-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]aniline
The synthesis of this compound typically involves the reaction of 2,5-dimethylphenyl isothiocyanate with an appropriate aniline derivative. Various methods have been developed to optimize yield and purity, including solvent variations and temperature adjustments during the reaction process.
Antimicrobial Properties
Research indicates that thiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to This compound have shown effectiveness against a range of bacteria and fungi. In a study assessing the antibacterial activity of thiazole derivatives, it was found that modifications at the phenyl ring could enhance efficacy against specific pathogens .
Anti-inflammatory Effects
Thiazole compounds have been documented to possess anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β. This suggests potential therapeutic applications in treating inflammatory diseases .
Drug Development
The compound is being investigated for its role as a p38 MAP kinase inhibitor. This pathway is crucial in mediating inflammatory responses; thus, inhibitors can serve as treatments for conditions like rheumatoid arthritis and other inflammatory disorders .
Cytokine Modulation
Due to its ability to inhibit cytokine production, this thiazole derivative may be useful in developing drugs aimed at managing cytokine storms associated with severe infections or autoimmune diseases .
Growth Regulation
Research has demonstrated that thiazole derivatives can act as growth regulators in plants. Specifically, the compound has shown promise in enhancing seed yield and oil content in crops like Brassica napus (rapeseed) and Hypericum perforatum (St. John's wort) under controlled conditions .
| Application Area | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacteria/fungi | |
| Anti-inflammatory | Inhibition of TNF-α and IL-1β | |
| Growth regulation | Increased yield in rapeseed |
Case Study 1: Antimicrobial Activity
In a controlled laboratory setting, various thiazole derivatives were tested against common bacterial strains such as E. coli and Staphylococcus aureus. The results indicated that modifications at the 4-position of the thiazole ring significantly enhanced antibacterial efficacy.
Case Study 2: Inhibition of Cytokine Production
A series of experiments were conducted to evaluate the impact of thiazole derivatives on TNF-α production in macrophage cell lines. The findings revealed that certain derivatives could reduce TNF-α levels by up to 50%, indicating a strong potential for therapeutic applications .
Mechanism of Action
The mechanism of action of 4-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological targets. The aniline moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Electronic Properties
The substituents on the thiazole ring critically influence the compound’s electronic behavior, solubility, and intermolecular interactions. Key comparisons include:
Table 1: Structural and Electronic Comparison
Key Observations:
- Electron-Donating vs.
- Steric Effects: The 2,5-dimethylphenyl group introduces moderate steric hindrance, intermediate between the bulky isopropyl () and unsubstituted phenyl ().
Physical Properties and Stability
- Melting Points: Thiadiazole derivatives () exhibit high melting points (~408 K) due to hydrogen bonding. The target compound’s methyl groups may lower melting points by disrupting crystal packing.
- Solubility: Increased hydrophobicity from methyl groups reduces water solubility compared to polar fluorophenyl analogs.
Biological Activity
4-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a 2,5-dimethylphenyl group and an aniline moiety. Its molecular formula is with a molecular weight of 280.4 g/mol. The structural characteristics contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity towards biological targets.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis or inhibit enzyme activity .
Anticancer Activity
Several studies have reported the anticancer potential of thiazole derivatives. In particular, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines such as A-431 (human epidermoid carcinoma) and U251 (human glioblastoma) with IC50 values indicating potent activity . The presence of electron-donating groups on the phenyl ring enhances anticancer activity through improved interactions with cellular targets.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the phenyl group significantly influence the biological activity of thiazole derivatives. For example:
- Methyl Substitution : The presence of methyl groups at specific positions on the phenyl ring has been shown to increase cytotoxicity.
- Functional Groups : The introduction of various functional groups (e.g., halogens) can enhance binding affinity and alter the pharmacokinetic properties of the compound .
| Compound | IC50 (µg/mL) | Target Cell Line |
|---|---|---|
| This compound | 1.98 ± 1.22 | A-431 |
| Compound X | 1.61 ± 1.92 | U251 |
| Compound Y | <10 | HT29 |
Case Studies
- Anticancer Study : A study evaluated a series of thiazole derivatives for their cytotoxic effects against multiple cancer cell lines. The results indicated that compounds with dimethyl substitutions showed enhanced activity compared to their non-substituted counterparts .
- Antimicrobial Evaluation : Another research focused on the antimicrobial efficacy of various thiazole-containing compounds against Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited significant inhibition zones, suggesting potential as therapeutic agents against infections .
Q & A
Q. What are the standard synthetic routes for preparing 4-[4-(2,5-Dimethylphenyl)-1,3-thiazol-2-yl]aniline?
A common approach involves refluxing precursors (e.g., substituted benzaldehyde or aminophenyl derivatives) in ethanol with catalytic acetic acid, followed by solvent evaporation and purification via filtration. For example, analogous thiazole derivatives are synthesized by refluxing aminotriazole with benzaldehyde in ethanol under acidic conditions . Light-sensitive intermediates may require amber glassware to prevent degradation during synthesis .
Q. How is the compound structurally characterized post-synthesis?
Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the molecular geometry, as demonstrated in crystallographic studies of related thiazole derivatives (e.g., bond lengths and angles reported in Acta Crystallographica Section E) . Complementary techniques include H/C NMR for functional group verification and mass spectrometry for molecular weight confirmation.
Q. What are the primary functional groups influencing reactivity?
The aniline (-NH) and thiazole moieties dominate reactivity. The electron-rich aniline group participates in electrophilic substitution, while the thiazole ring enables coordination with metal ions or hydrogen bonding, as seen in analogs like 4-(1H-Tetrazol-1-yl)aniline .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
Systematic optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of aromatic precursors compared to ethanol .
- Catalyst screening : Substituting acetic acid with stronger acids (e.g., HCl) could accelerate condensation reactions.
- Temperature control : Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .
Q. How do structural modifications enhance biological activity?
Derivative design focuses on:
- Aniline substitution : Introducing electron-withdrawing groups (e.g., nitro or halogen) to modulate electronic properties, as shown in ligands synthesized from 4-hydroxyaniline derivatives .
- Thiazole functionalization : Adding sulfonyl or morpholinyl groups (e.g., 4-[4-(4-Morpholinylsulfonyl)phenyl]-1,3-thiazol-2-amine) to improve solubility or target specificity .
Q. How to resolve contradictions in biological activity data across studies?
- Reproducibility checks : Validate assay protocols (e.g., cell line viability tests) under controlled conditions (pH, temperature).
- Structural validation : Confirm compound integrity via SC-XRD to rule out polymorphism or degradation, as seen in crystallographic reports .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., tetrazole analogs) to identify functional group contributions to activity .
Q. What computational methods predict structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity or binding affinity.
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) using software like AutoDock, guided by crystallographic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
